molecular formula C10H12N4O4 B375322 3,5-Bisnitro-2-(1-piperidinyl)pyridine CAS No. 90871-11-7

3,5-Bisnitro-2-(1-piperidinyl)pyridine

Cat. No.: B375322
CAS No.: 90871-11-7
M. Wt: 252.23g/mol
InChI Key: MSOPZJOZOWWLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bisnitro-2-(1-piperidinyl)pyridine: is a heterocyclic compound that features a piperidine ring attached to a pyridine ring, with two nitro groups at the 3 and 5 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bisnitro-2-(1-piperidinyl)pyridine typically involves the nitration of 2-piperidin-1-ylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in 3,5-Bisnitro-2-(1-piperidinyl)pyridine can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 3,5-Bisnitro-2-(1-piperidinyl)pyridine is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine:

Industry: In the materials science field, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

Comparison with Similar Compounds

    2,4-Dinitro-1-piperidinylbenzene: Similar in structure but with a benzene ring instead of a pyridine ring.

    3,5-Dinitro-2-morpholin-1-ylpyridine: Similar but with a morpholine ring instead of a piperidine ring.

Uniqueness: 3,5-Bisnitro-2-(1-piperidinyl)pyridine is unique due to the combination of the piperidine and pyridine rings, which can confer distinct electronic and steric properties.

Properties

CAS No.

90871-11-7

Molecular Formula

C10H12N4O4

Molecular Weight

252.23g/mol

IUPAC Name

3,5-dinitro-2-piperidin-1-ylpyridine

InChI

InChI=1S/C10H12N4O4/c15-13(16)8-6-9(14(17)18)10(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2

InChI Key

MSOPZJOZOWWLIC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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